Ridaura, chemically known as auranofin, is a gold-containing compound primarily utilized in the treatment of rheumatoid arthritis. It is classified as a disease-modifying antirheumatic drug (DMARD), which functions by modulating the immune response and exhibiting anti-inflammatory properties. The compound has garnered attention not only for its therapeutic applications in rheumatology but also for its potential in oncology and other therapeutic areas due to its unique biochemical properties.
Auranofin is derived from gold, specifically as a trialkylphosphine gold complex. Its molecular formula is with a molecular weight of approximately 678.5 g/mol . The compound belongs to the class of gold salts, which have been historically used in medicinal chemistry for their anti-inflammatory effects.
The synthesis of auranofin involves several key steps, typically starting from gold(I) compounds. One common method includes treating thiodiglycol with aqueous gold(I) acid chloride trihydrate, followed by the addition of triethylphosphine in an ethanolic solution. This process results in the formation of the auranofin complex .
The synthesis can be optimized using various conditions to improve yield and purity. For instance, reactions are often conducted under inert atmospheres to prevent oxidation and degradation of sensitive components. The use of solvents such as ethanol enhances solubility and facilitates reaction kinetics.
Auranofin undergoes various chemical reactions, particularly involving redox processes that are crucial for its pharmacological effects. It has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase, thereby reducing prostaglandin E2 production .
The compound's reactivity is influenced by its coordination environment and the presence of functional groups that facilitate interactions with biological macromolecules. For example, studies have demonstrated that auranofin can form complexes with thiol-containing proteins, altering their function and contributing to its therapeutic effects .
Research indicates that auranofin can inhibit the activation of polymorphonuclear leukocytes (PMNs) and reduce reactive oxygen species production, further illustrating its role in immune modulation . Additionally, studies have highlighted its potential to interfere with mitochondrial function in cancer cells, suggesting avenues for further research into its anticancer properties .
Auranofin is typically presented as a pale yellow powder or crystalline solid. It is soluble in organic solvents such as ethanol but has limited solubility in water.
Auranofin's primary application remains in the treatment of rheumatoid arthritis, where it serves as a DMARD. Recent studies have explored its repurposing for various conditions, including certain cancers due to its ability to induce apoptosis and inhibit tumor growth . Additionally, there is ongoing research into its potential efficacy against infectious diseases caused by multidrug-resistant pathogens, leveraging its unique mechanism of action against cellular targets .
Auranofin’s chemical structure comprises a gold(I) center coordinated to a tetraacetylated thioglucose ligand and a triethylphosphine group. The thioglucose moiety enables membrane transport via glucose transporters (GLUT), while the phosphine component enhances lipophilicity, facilitating passive diffusion across cell membranes [1] [6]. Upon cellular entry, the Au(I)-sulfur bond undergoes hydrolysis, releasing reactive gold species that preferentially bind to cysteine and selenocysteine residues in proteins. This binding is driven by the high thiophilicity of gold, which disrupts redox-active thiol groups in enzymes like thioredoxin reductase (TrxR) and protein kinase C [6] [8]. Intracellular trafficking studies confirm gold accumulation in lysosomes ("aurosomes") of macrophages and synovial cells, where it persists for weeks, enabling sustained immunomodulatory effects [6].
Gold coordination inhibits key signaling cascades:
Table 1: Intracellular Signaling Pathways Modulated by Auranofin
| Pathway | Molecular Target | Biological Consequence |
|---|---|---|
| NF-κB | IKKβ (Cys-179) | Reduced cytokine gene expression |
| JAK/STAT | STAT1/STAT3 phosphorylation | Attenuated immune cell activation |
| PI3K/AKT | p85 regulatory subunit | Decreased cell survival and proliferation |
Thioredoxin reductase (TrxR), a selenocysteine (Sec)-containing oxidoreductase, is a primary target. The Sec residue (Sec-498 in TrxR1) in its C-terminal active site has unusually low pKa (∼5.2), making it highly nucleophilic and susceptible to electrophilic agents like gold. Auranofin binds Sec-498 and adjacent cysteine residues, forming irreversible gold-selenide adducts that abrogate electron transfer from nicotinamide adenine dinucleotide phosphate (NADPH) to thioredoxin (Trx) [6] [8]. Structural analyses reveal that each TrxR dimer binds four auranofin molecules, inducing a conformational shift that converts the enzyme into a pro-oxidant NADPH oxidase (SecTRAP), generating reactive oxygen species [6] [8].
TrxR inhibition disrupts redox homeostasis:
Table 2: Thioredoxin Reductase 1 (TrxR1) Overexpression in Cancers
| Cancer Type | TrxR1 Expression vs. Normal Tissue | Correlation with Survival |
|---|---|---|
| Ovarian | 4.8-fold increase | Hazard ratio: 1.5 (high vs. low) |
| Breast | 3.5-fold increase | Reduced 5-year survival |
| Colorectal | 3.1-fold increase | Associated with metastasis |
Data derived from genomic databases and immunohistochemical analyses [6] [8].
Auranofin inhibits cytokine synthesis at transcriptional and secretory levels:
Gold accumulation in macrophage lysosomes ("aurosomes") alters enzymatic activity:
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2